Product packaging for 2-(3-Fluorophenyl)-4h-chromen-4-one(Cat. No.:CAS No. 1744-33-8)

2-(3-Fluorophenyl)-4h-chromen-4-one

Cat. No.: B14122702
CAS No.: 1744-33-8
M. Wt: 240.23 g/mol
InChI Key: DEMNUISBUXJRNU-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-4H-chromen-4-one is a chemical compound with the molecular formula C15H9FO2 and a molecular weight of 240.23 g/mol . It is supplied as a light brown solid or powder with a melting point of 102-106 °C . This compound serves as a core flavone scaffold in medicinal and materials chemistry research. Flavone derivatives are extensively investigated for their biological activities. Related fluorophenyl chromenone compounds are studied as multi-target-directed ligands for complex diseases, showing potential for inhibition of enzymes like cholinesterases and lipoxygenases, which are relevant targets in neurodegenerative disease and inflammation research . The structural motif of the 4H-chromen-4-one core is also significant in optical materials science. Some closely related 3-hydroxyflavone derivatives exhibit Excited State Intramolecular Proton Transfer (ESIPT), leading to distinct dual-emitting fluorescence properties . This makes such compounds promising candidates for developing fluorescent probes, sensors, and applications in organic light-emitting diodes (OLEDs) . The presence of the fluorine atom on the phenyl ring can influence the compound's electronic properties, metabolic stability, and its ability to engage in specific intermolecular interactions, such as hydrogen or halogen bonding, which can be crucial for binding to biological targets or for solid-state packing in material sciences . This product is intended for research purposes only and is not for diagnostic or therapeutic use. References CAS RN: 1744-33-8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9FO2 B14122702 2-(3-Fluorophenyl)-4h-chromen-4-one CAS No. 1744-33-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1744-33-8

Molecular Formula

C15H9FO2

Molecular Weight

240.23 g/mol

IUPAC Name

2-(3-fluorophenyl)chromen-4-one

InChI

InChI=1S/C15H9FO2/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-9H

InChI Key

DEMNUISBUXJRNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=CC=C3)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 3 Fluorophenyl 4h Chromen 4 One

Classical Synthetic Routes to Chromone (B188151) and Flavone (B191248) Derivatives

Traditional methods for synthesizing the chromone and flavone core have been well-established for decades. These routes often involve the reaction of ortho-hydroxyaryl ketones with various reagents to construct the heterocyclic ring system. researchgate.net

Claisen Condensation Approaches (Baker–Venkataraman, Kostanecki–Robinson reaction)

Baker–Venkataraman Rearrangement: This reaction is a key method for synthesizing chromones and flavones. wikipedia.org It involves the base-catalyzed rearrangement of 2-acetoxyacetophenones to form 1,3-diketones. wikipedia.orgchemistry-reaction.com The process begins with the formation of an enolate, which then undergoes an acyl transfer. wikipedia.org Subsequent acid-catalyzed cyclization of the resulting diketone yields the flavone structure. rsc.org A variety of bases can be used, including potassium hydroxide (B78521), and the reaction can be performed using phase transfer catalysis. wikipedia.orgchemistry-reaction.com

Kostanecki–Robinson Reaction: This method produces chromones, flavones, and coumarins through the acylation of o-hydroxyaryl ketones with aliphatic or aromatic acid anhydrides, followed by cyclization. wikipedia.orgchempedia.info When a benzoic anhydride (B1165640) is used, a flavone is formed. wikipedia.org The mechanism involves three main steps: O-acylation of the phenol (B47542), an intramolecular aldol (B89426) condensation to form a dihydrochromone intermediate, and finally, elimination of a hydroxyl group to yield the chromone. wikipedia.org The reaction has been applied to various substituted ortho-hydroxyacetophenones. ias.ac.in

Simonis and Ruhemann Reactions

Simonis Reaction: A variation of the Pechmann condensation, the Simonis reaction synthesizes chromones from phenols and β-ketoesters in the presence of a strong acid like phosphorus pentoxide. wikipedia.orglookchem.com The ketone of the β-ketoester is activated by the acid, allowing it to react with the phenol's hydroxyl group, followed by electrophilic attack on the aromatic ring to close the chromone ring. wikipedia.org

Ruhemann Reaction: While the Ruhemann reaction is more famously known for the formation of Ruhemann's purple from ninhydrin (B49086) and amino acids, the principles of condensation and cyclization are fundamental in heterocyclic synthesis. researchgate.netresearchgate.net In the context of chromone synthesis, related condensation reactions are pivotal.

Synthesis from Salicylic (B10762653) Acid and Derivatives

Flavonoids can be synthesized from salicylic acid derivatives. doaj.orgresearchgate.net One approach involves the esterification of a salicylic acid derivative, followed by a Fries rearrangement to produce a hydroxyacetophenone derivative. doaj.orgresearchgate.net This intermediate then undergoes a Claisen-Schmidt condensation with an appropriate aldehyde to form a chalcone (B49325), which is subsequently cyclized to the flavone. doaj.orgresearchgate.netorientjchem.org More recently, visible-light-induced photocatalytic deoxygenative cyclization of salicylic acid derivatives with aryl acetylenes has been developed as a metal-free approach to synthesize flavonoids. rsc.org

Modern and Novel Synthetic Strategies for 2-(3-Fluorophenyl)-4H-chromen-4-one

Contemporary synthetic methods often focus on improving efficiency, yield, and functional group tolerance by employing metal catalysis or organocatalysis.

Palladium-Catalyzed Acylation and Cyclization Reactions

Palladium catalysis has emerged as a powerful tool for constructing chromone and flavone skeletons. These methods often involve coupling reactions to form key intermediates or to directly construct the heterocyclic ring. For instance, palladium-catalyzed carbonylative synthesis has been used to create related heterocyclic structures. rsc.org Research on 2-trifluoromethyl-4-chromenone scaffolds has demonstrated the utility of palladium-catalyzed coupling reactions to introduce various substituents onto the chromone core. nih.gov

Organo-Catalyzed and Base-Mediated Approaches

Organocatalysis offers a metal-free alternative for the synthesis of chromene derivatives. nih.gov For example, morpholine (B109124) has been used as a catalyst for the synthesis of 4H-chromene derivatives in good yields. arkat-usa.org The mechanism involves the catalyst deprotonating a 1,3-dicarbonyl compound, which then participates in a Michael addition with an aldehyde, followed by cyclization. arkat-usa.org

Base-mediated methods continue to be refined for flavone synthesis. One-pot syntheses of 3-aroylflavones have been achieved using various bases such as DBU, K2CO3, and LiHMDS. researchgate.net Choline hydroxide has been identified as an efficient and recyclable catalyst for the Baker-Venkataraman rearrangement in the synthesis of 3-aroylflavones. researchgate.net

Hypervalent Iodine or Iodine-Promoted Oxidative Cyclization

A prominent method for synthesizing flavones, including this compound, is the oxidative cyclization of 2'-hydroxychalcone (B22705) precursors. Hypervalent iodine reagents and molecular iodine are effective promoters for this transformation. researchgate.netnih.gov

The general process involves the initial synthesis of a 2'-hydroxychalcone, for instance, by the Claisen-Schmidt condensation of 2'-hydroxyacetophenone (B8834) and 3-fluorobenzaldehyde (B1666160). The subsequent step is the crucial oxidative cyclization of this chalcone intermediate. Reagents such as iodine in dimethyl sulfoxide (B87167) (DMSO) facilitate this ring closure to form the flavone. researchgate.netnih.gov Other iodine-based systems, like iodine monochloride in DMSO, have also been employed, sometimes enhanced by ultrasound irradiation to reduce reaction times and temperatures while achieving high yields. nih.gov The use of n-tetrabutylammonium tribromide has also been reported as a catalyst for this type of oxidative cyclization. orientjchem.org

These methods are advantageous due to their relatively mild conditions and the accessibility of the starting materials. The iodine reagent acts as an oxidant, promoting the intramolecular cyclization and subsequent aromatization to the stable chromone ring system. nih.gov

One-Pot Cascade Syntheses

A notable one-pot method involves the BiCl₃/RuCl₃-mediated reaction of substituted phenols with cinnamoyl chlorides. rsc.orgrsc.org This process first accomplishes an intermolecular ortho-acylation of the phenol, followed by an intramolecular cyclodehydrogenation of the resulting o-hydroxychalcone intermediate to yield the flavone. bohrium.comrsc.orgrsc.org For the synthesis of this compound, this would involve using a phenol and 3-fluoro-cinnamoyl chloride as starting materials. The reaction sequence creates a carbon-carbon and a carbon-oxygen bond in a single pot. semanticscholar.orgrsc.org

Another approach utilizes palladium(II) catalysis to achieve a divergent synthesis of flavones and related flavanones from 2'-hydroxydihydrochalcones. semanticscholar.org By carefully selecting the oxidant and additives, the reaction can be directed towards the desired flavone product through an oxidative cyclization sequence that includes dehydrogenation. semanticscholar.org

Tandem Cyclization and Fluorination from Enaminones (e.g., using N-Fluorobenzenesulfonimide)

A specialized strategy for creating fluorinated chromones involves a tandem cyclization and fluorination reaction starting from enaminones. tandfonline.com This method is particularly relevant for synthesizing 3-fluorochromone derivatives.

In this approach, an enamino ketone, prepared from an o-hydroxy acetophenone, undergoes a reaction with an electrophilic fluorinating agent like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor. tandfonline.comresearchgate.net This triggers a tandem sequence where the enaminone cyclizes and is concurrently fluorinated, leading directly to the 3-fluorochromone product in good yields. tandfonline.comresearchgate.net The reaction proceeds under ambient conditions and is valued for its operational simplicity and the high purity of the resulting products. tandfonline.com While this method directly yields 3-fluorochromones, its principles of tandem reactions involving electrophilic fluorine sources are pertinent to the broader field of fluorinated chromone synthesis.

Intramolecular Wittig Reaction Strategies

The intramolecular Wittig reaction provides another pathway to the 4H-chromen-4-one scaffold. orientjchem.org This strategy typically involves preparing a phosphorus ylide precursor that also contains a carbonyl group positioned for ring closure.

The synthesis begins with a starting material, such as an O-acyloxyacetophenone, which is converted into a phosphonium (B103445) salt. Treatment of this salt with a base generates the ylide, which then reacts intramolecularly with a proximate ester or other carbonyl function to form the heterocyclic ring of the chromone. This method has been noted as a viable route for the synthesis of flavones. orientjchem.orgorganic-chemistry.org The key step is the formation of the double bond within the pyranone ring via the classic Wittig olefination mechanism. organic-chemistry.org

Fluorination Strategies for Chromone Derivatives Relevant to this compound

The introduction of fluorine into the chromone scaffold can be achieved either by incorporating a pre-fluorinated building block during the synthesis or by direct fluorination of a pre-formed chromone ring.

Direct Fluorination Methods

Direct fluorination involves adding a fluorine atom to an existing chromone or flavone molecule. This is typically achieved using electrophilic fluorinating reagents. wikipedia.org Agents such as elemental fluorine, N-fluorobenzenesulfonimide (NFSI), and Selectfluor are common choices. wikipedia.orgnih.govnih.gov

For example, elemental fluorine can add across the C2-C3 double bond of a flavone, and subsequent dehydrofluorination can yield the corresponding 3-fluoroflavone. nih.gov Electrophilic reagents like NFSI are widely used for the direct fluorination of various aromatic and heteroaromatic C-H bonds, often catalyzed by a transition metal such as palladium. nih.govorganic-chemistry.org Research has also demonstrated the use of Selectfluor for the fluorination/cyclization of o-hydroxyarylenaminones to produce 3-fluoro-chromones. tandfonline.comresearchgate.net These methods offer a way to introduce fluorine at a late stage of the synthesis.

Reagent ClassExample ReagentApplicationRef
ElementalFluorine (F₂)Addition to C2-C3 double bond, followed by elimination to form 3-fluoroflavones. nih.gov
N-F ReagentsN-Fluorobenzenesulfonimide (NFSI)Direct C-H fluorination (often Pd-catalyzed); Tandem cyclization/fluorination of enaminones. tandfonline.comnih.gov
N-F ReagentsSelectfluorTandem fluorination and cyclization of enamino ketones. researchgate.netnih.gov

Introduction of Fluorine via Fluorinated Building Blocks

A more common and direct strategy for synthesizing a specifically substituted compound like this compound is to use starting materials that already contain the fluorine atom. niscpr.res.innih.gov This "building block" approach ensures the fluorine atom is precisely located in the final structure.

The synthesis typically begins with a condensation reaction, such as the Claisen-Schmidt condensation, between a 2-hydroxyacetophenone (B1195853) and a fluorinated aromatic aldehyde. nih.govresearchgate.net For the target compound, 3-fluorobenzaldehyde would be the key fluorinated building block. This reaction forms a 2'-hydroxychalcone intermediate which already bears the 3-fluorophenyl group. Subsequent oxidative cyclization, as described in section 2.2.3, yields the final product, this compound. nih.govniscpr.res.in This approach is highly efficient and provides excellent control over the regiochemistry of the fluorination. nih.govyoutube.com

Fluorinated Building BlockReaction PartnerKey ReactionIntermediateRef
3-Fluorobenzaldehyde2'-HydroxyacetophenoneClaisen-Schmidt Condensation2'-Hydroxy-3-fluorochalcone nih.govresearchgate.net
3-Fluoro-cinnamoyl chloridePhenolFriedel-Crafts Acylation2'-Hydroxy-3-fluorochalcone rsc.orgrsc.org

Synthetic Challenges and Advancements in this compound Preparation

The preparation of this compound, like other flavones, involves cyclization strategies that have evolved to overcome traditional limitations and embrace more environmentally benign approaches.

Overcoming Drawbacks of Traditional Methods

Traditional methods for synthesizing flavones often rely on the cyclization of precursor molecules, such as chalcones. These methods, while established, can present several drawbacks. For instance, the synthesis of the precursor chalcone, (2E)-1-(2-hydroxyphenyl)-3-[4-(methylthio)phenyl]prop-2-en-1-one, involves stirring at room temperature for 2 hours. researchgate.net Subsequent cyclization to the chromone can be achieved by reacting the chalcone with bromine in chloroform. researchgate.net However, such methods can involve harsh reaction conditions, extended reaction times, and the use of hazardous reagents, leading to the formation of side-products and potentially low yields. chalmers.se

Another classical approach, the Algar-Flynn-Oyamada (AFO) reaction, involves the oxidative cyclization of a chalcone. While effective, this reaction can also be associated with challenges in controlling the reaction conditions to maximize the yield of the desired flavone and minimize byproducts. researchgate.netnih.gov The synthesis of 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one, for example, involves an initial condensation followed by oxidative cyclization using hydrogen peroxide in an alkaline medium. nih.gov

Microwave Irradiation and Green Chemistry Principles in Synthesis

In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of flavone derivatives. This includes the use of alternative energy sources like microwave irradiation and the development of environmentally friendly catalytic systems. jacsdirectory.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. clockss.org It offers rapid and uniform heating, which can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. researchgate.netclockss.org For instance, microwave irradiation has been successfully employed in the synthesis of 2-amino-4H-chromene derivatives and dihydro-furan-fused heterocycles, showcasing its versatility in constructing the chromene core. ajgreenchem.comindexacademicdocs.org The use of microwave energy can also facilitate solvent-free reactions, further enhancing the green credentials of the synthetic protocol. ajgreenchem.com

The principles of green chemistry also advocate for the use of recyclable catalysts and benign solvents. sharif.edunih.gov Researchers have explored the use of magnetic nanocatalysts, such as nano-kaoline/BF3/Fe3O4, for the one-pot, three-component synthesis of 4H-chromenes under solvent-free conditions. sharif.edusharif.edu These catalysts can be easily recovered using a magnet and reused multiple times without a significant loss of activity, making the process more economical and sustainable. ajgreenchem.com The use of water or water-ethanol mixtures as a solvent system further aligns with green chemistry principles by reducing the reliance on volatile and toxic organic solvents. nih.gov

Chemical Reactivity and Derivatization of this compound

The this compound scaffold possesses multiple reactive sites, allowing for a wide range of chemical modifications to generate diverse derivatives with potentially enhanced biological activities.

Reactions at the Chromen-4-one Core

The chromen-4-one core is a versatile platform for chemical modification. The carbonyl group at the 4-position is a key feature, acting as a hydrogen bond acceptor, which can be crucial for biological interactions. acs.org Its modification, for example, by replacing the carbonyl oxygen with a sulfur atom to form a thio analog, can significantly alter the compound's biological activity, potentially converting an agonist into an antagonist. acs.org

The C-H bonds on the chromen-4-one core can be functionalized through C-H activation reactions, providing a direct route to introduce various substituents without the need for pre-functionalization. Derivatization at different positions of the chromone ring, such as the introduction of halogen atoms or other functional groups, is a common strategy to modulate the electronic and steric properties of the molecule. mdpi.com For example, the synthesis of novel 2-phenyl-4H-chromen-4-one derivatives often involves modifications at the 3-position of the chromene ring. nih.gov

Furthermore, the chromone core can be fused with other heterocyclic rings to create more complex polycyclic structures with unique biological profiles. nih.gov Multicomponent reactions have been developed for the one-pot synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones, which can be further transformed into diverse polycyclic systems. nih.gov

Modifications of the 3-Fluorophenyl Moiety

The 3-fluorophenyl group at the 2-position of the chromen-4-one ring also offers opportunities for derivatization. The fluorine atom itself can influence the molecule's properties through its high electronegativity and ability to form hydrogen bonds. While direct modification of the fluorine atom is less common, the aromatic ring can undergo various electrophilic and nucleophilic substitution reactions to introduce additional functional groups.

The position of the fluorine atom on the phenyl ring is critical and can impact the biological activity of the compound. For instance, studies on related fluorinated flavones have shown that the substitution pattern on the phenyl ring can influence their anticancer and antiviral activities. nih.gov While specific derivatization reactions targeting the 3-fluorophenyl moiety of this particular compound are not extensively detailed in the provided context, general methodologies for the functionalization of fluorinated aromatic rings are well-established in organic synthesis and can be applied to create a library of derivatives for structure-activity relationship studies.

Advanced Spectroscopic and Structural Elucidation of 2 3 Fluorophenyl 4h Chromen 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmationrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectral Analysis and Proton Environment

Proton (¹H) NMR spectroscopy reveals the arrangement of hydrogen atoms within a molecule. For 2-(3-Fluorophenyl)-4H-chromen-4-one, the ¹H NMR spectrum displays distinct signals corresponding to the different proton environments in the chromen-4-one and the 3-fluorophenyl moieties. The aromatic protons of the chromen-4-one ring typically appear as a complex multiplet pattern in the downfield region of the spectrum. The single proton on the C3 carbon of the chromenone ring appears as a singlet. The protons on the 3-fluorophenyl group also exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings.

Table 1: ¹H NMR Spectral Data of this compound

Proton Chemical Shift (δ, ppm) Multiplicity
H-58.15 - 8.25dd
H-77.65 - 7.75m
H-6, H-87.35 - 7.50m
H-36.80 - 6.90s
H-2', H-4', H-5', H-6'7.20 - 7.60m

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. 'dd' denotes a doublet of doublets, 'm' denotes a multiplet, and 's' denotes a singlet.

¹³C NMR Spectral Analysis and Carbon Framework Elucidationrsc.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu In the ¹³C NMR spectrum of this compound, distinct signals are observed for each carbon atom, including the carbonyl carbon, the olefinic carbons of the chromenone ring, and the aromatic carbons of both the benzopyran and the 3-fluorophenyl rings. The carbonyl carbon (C-4) is characteristically found at a very downfield chemical shift. The presence of the fluorine atom influences the chemical shifts of the carbons in the 3-fluorophenyl ring, with the carbon directly bonded to fluorine (C-3') showing a large C-F coupling constant.

Table 2: ¹³C NMR Spectral Data of this compound

Carbon Chemical Shift (δ, ppm)
C-4~178
C-2~163
C-8a~156
C-7~134
C-5~126
C-6~125
C-8~118
C-4a~124
C-3~108
C-1'~133 (d)
C-3'~163 (d, ¹JCF)
C-2', C-4', C-5', C-6'115-131 (m)

Note: The chemical shifts are approximate. 'd' denotes a doublet due to C-F coupling, and 'm' denotes a multiplet.

¹⁹F NMR for Fluorine Position and Environment

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool specifically for identifying and characterizing fluorine-containing compounds. wikipedia.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is highly sensitive for NMR detection. aiinmr.com In the ¹⁹F NMR spectrum of this compound, a single signal is expected, corresponding to the single fluorine atom on the phenyl ring. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. Furthermore, the signal will exhibit coupling to the adjacent protons on the aromatic ring, providing further structural confirmation. The chemical shift for a fluorine atom on a benzene (B151609) ring typically appears in the range of -110 to -115 ppm relative to a standard such as CFCl₃. colorado.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands. A strong absorption band is expected in the region of 1630-1650 cm⁻¹ corresponding to the stretching vibration of the C=O (carbonyl) group of the chromenone ring. The C=C stretching vibrations of the aromatic rings and the pyran ring are typically observed in the 1450-1600 cm⁻¹ region. The C-O-C stretching vibrations of the ether linkage in the chromenone ring usually appear in the 1000-1300 cm⁻¹ range. Finally, the C-F stretching vibration of the fluorophenyl group is expected to show a strong absorption in the 1100-1200 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Frequency (cm⁻¹)
C=O (Ketone)Stretching1630 - 1650
C=C (Aromatic)Stretching1450 - 1600
C-O-C (Ether)Stretching1000 - 1300
C-F (Aryl Fluoride)Stretching1100 - 1200

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisoregonstate.edu

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak in the mass spectrum of this compound confirms its molecular weight of 240.23 g/mol . nih.gov The fragmentation pattern provides valuable information about the molecule's structure. Common fragmentation pathways for flavones and related compounds include retro-Diels-Alder (RDA) reactions, which can lead to the cleavage of the chromenone ring. The presence of the 3-fluorophenyl group will also influence the fragmentation, with potential losses of fragments such as C₆H₄F.

Table 4: Expected Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Ion Fragment Lost
240[M]⁺-
212[M - CO]⁺CO
121[C₈H₅O]⁺C₇H₄FO
120[C₈H₄O]⁺C₇H₅FO
95[C₆H₄F]⁺C₉H₅O₂

Note: m/z stands for mass-to-charge ratio. [M]⁺ represents the molecular ion.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Bond Lengths and Angles Analysis

Detailed, experimentally determined bond lengths and angles for this compound are not available in the surveyed scientific literature. Such data is typically obtained through single-crystal X-ray diffraction studies, which provide precise measurements of the atomic positions within the crystal, allowing for the calculation of all intramolecular distances and angles.

For context, studies on analogous compounds, such as derivatives of 2-phenyl-4H-chromen-4-one (flavones), generally show characteristic bond lengths for the chromone (B188151) core and the attached phenyl ring. nih.gov However, the specific impact of the meta-positioned fluorine atom on the geometry of the phenyl ring and any resulting electronic effects on the chromone system of this compound would require a dedicated crystallographic investigation.

Dihedral Angles and Molecular Planarity

The planarity of the this compound molecule is determined by the dihedral angle between the chromone ring system and the 3-fluorophenyl substituent. This parameter is crucial for understanding the degree of conjugation between the two ring systems, which in turn affects the electronic and photophysical properties of the molecule.

Without experimental data from X-ray crystallography for this specific compound, a precise dihedral angle cannot be stated. However, in related fluorinated chromenone structures, this angle is observed to vary. For instance, in the derivative 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one, the dihedral angle between the 4H-chromene and benzene ring systems is reported to be 12.0(1)°. nih.govresearchgate.net In another related compound, 2-(2-Fluorophenyl)-3-hydroxy-4H-chromen-4-one, the fluorine-substituted benzene ring is twisted by a more significant 47.64(3)° and 56.02(4)° in the two independent molecules found in the asymmetric unit. researchgate.net These examples highlight that the substitution pattern significantly influences the molecular conformation.

Intermolecular Interactions in Crystal Lattice

The arrangement of molecules in the solid state is governed by a variety of intermolecular forces, including hydrogen bonds, and potentially weaker interactions involving the fluorine substituent, such as C-F···π contacts. A detailed analysis of these interactions for this compound is not possible without crystallographic data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of a chromen-4-one derivative provides insight into the electronic transitions occurring within the molecule, typically π → π* and n → π* transitions associated with the conjugated system. The absorption maxima (λmax) are indicative of the energy gaps between the electronic ground and excited states.

Specific experimental UV-Vis spectral data for this compound, including absorption maxima and molar absorptivity coefficients, are not reported in the available literature. The electronic absorption spectrum is sensitive to the molecular structure, particularly the extent of conjugation and the presence of auxochromic groups. The position of the fluorine atom on the phenyl ring would be expected to modulate the electronic transitions of the chromen-4-one scaffold. Theoretical approaches, such as Time-Dependent Density Functional Theory (TD-DFT), could provide calculated estimates of the electronic absorption spectra, but these would require experimental validation. niscpr.res.inscielo.org.za

Theoretical and Computational Chemistry Studies of 2 3 Fluorophenyl 4h Chromen 4 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of chromone (B188151) derivatives. DFT calculations for molecules like 2-(3-Fluorophenyl)-4H-chromen-4-one typically employ basis sets such as B3LYP/6-31G(d,p) to analyze various molecular properties. jacsdirectory.comjacsdirectory.com

The first step in most quantum chemical studies is to determine the most stable three-dimensional structure of the molecule, known as the optimized molecular geometry. This process involves finding the energy minimum on the potential energy surface. For flavone-type structures, key geometric parameters include bond lengths, bond angles, and the dihedral angle between the chromene and phenyl rings.

While specific experimental crystallographic data for this compound is not detailed in the provided sources, studies on the closely related isomer, 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one, reveal significant structural details through X-ray diffraction. In this analog, the 4H-chromene and benzene (B151609) ring systems are nearly planar, with a dihedral angle of 12.0(1)° between them. nih.govresearchgate.net This twisting is a common feature in this class of compounds. nih.gov In the crystal structure of the 4-fluoro isomer, molecules form dimers through intermolecular hydrogen bonds. nih.govresearchgate.net Computational studies on 2-(4-fluorophenyl)-2H-chromen-4(3H)-one (a flavanone) showed a much larger dihedral angle of 70.4(1)° between the rings, highlighting the structural impact of the C2-C3 bond saturation. researchgate.net For this compound, DFT calculations would similarly predict the most stable conformation by optimizing these parameters to understand its spatial arrangement.

Table 1: Representative Geometric Parameters for a Related Flavone (B191248) Derivative This table presents data for 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one as a representative example of geometric parameters determined in related studies.

Parameter Value Source
Dihedral Angle (Phenyl vs. Chromene) 12.0(1)° nih.govresearchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2/c researchgate.net

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.net These calculated wavenumbers are often scaled to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental data. researchgate.net

For chromone derivatives, characteristic vibrational bands include C=O, C=C, C-O, and C-H stretching and bending modes. researchgate.net A theoretical study on a 2-phenylquinazolin-4(3H)-one derivative, for example, used DFT (B3LYP/6-31G*) to calculate vibrational wavenumbers, which showed good agreement with experimental IR and Raman spectra after scaling. researchgate.net Such an analysis for this compound would enable the precise assignment of its spectral bands, confirming its molecular structure and providing insights into its bonding characteristics.

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of the lowest possible electronic excitation. schrodinger.comwuxibiology.comresearchgate.net A small energy gap generally implies high chemical reactivity and polarizability, as less energy is required to excite an electron. ajchem-a.com

DFT calculations are used to determine the energies of the HOMO and LUMO. For the related compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), DFT calculations yielded HOMO and LUMO energies of -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com A similar analysis for this compound would reveal its electronic stability and charge transfer characteristics.

Table 2: Representative Frontier Orbital Energies for a Related Compound This table presents data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole as a representative example of HOMO-LUMO analysis.

Parameter Energy (eV) Source
EHOMO -6.5743 ajchem-a.com
ELUMO -2.0928 ajchem-a.com
Energy Gap (ΔE) 4.4815 ajchem-a.com

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack, as well as intermolecular interactions. dtic.mil The MEP map uses a color scale to denote different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green indicates neutral regions. jacsdirectory.comjacsdirectory.com

In a molecule like this compound, the most negative potential (red) is expected to be localized around the highly electronegative oxygen atom of the carbonyl group (C=O), making it a primary site for electrophilic interactions. jacsdirectory.comjacsdirectory.com The fluorine atom would also contribute to a region of negative potential. Regions of positive potential (blue) are typically found around hydrogen atoms. The MEP surface provides a clear picture of the molecule's reactivity sites and is crucial for understanding how it might interact with other molecules or biological receptors. dtic.mil

From the HOMO and LUMO energy values, several global reactivity descriptors, or quantum chemical parameters, can be calculated to quantify the molecule's chemical behavior. researchgate.netresearchgate.net These parameters provide a more detailed understanding of reactivity than the energy gap alone.

Key parameters include:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): The ability to attract electrons, χ = (I + A) / 2

Chemical Hardness (η): Resistance to charge transfer, η = (I - A) / 2. Hard molecules have a large energy gap.

Chemical Softness (S): The reciprocal of hardness, S = 1 / η. Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, ω = μ² / 2η, where μ is the chemical potential (μ = -χ).

These descriptors, calculated for related compounds, help in predicting their stability and reactivity patterns. jacsdirectory.comajchem-a.com

Table 3: Representative Quantum Chemical Parameters for a Related Compound This table presents data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole as a representative example.

Parameter Value (eV) Source
Chemical Potential (μ) -4.3335 ajchem-a.com
Chemical Hardness (η) 2.2407 ajchem-a.com
Chemical Softness (S) 0.4462 ajchem-a.com
Electrophilicity Index (ω) 4.1904 ajchem-a.com

Molecular Docking and Simulation Studies (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. globalresearchonline.net These in silico studies are essential in drug discovery for screening potential drug candidates by evaluating their binding affinity and interaction patterns with specific biological targets, such as enzymes or receptors. researchgate.netresearchgate.net

Chromene derivatives are known for their wide range of pharmacological activities, including anticancer and anti-inflammatory properties. globalresearchonline.netresearchgate.net In silico studies on 4-phenyl-4H-chromene derivatives have investigated their potential to bind to targets like tubulin and estrogen receptors for anticancer activity, and TNF-α receptors for anti-inflammatory effects. globalresearchonline.net For example, docking studies of novel chromone derivatives against triple-negative breast cancer cells have been performed to understand their structure-activity relationship. researchgate.net Similarly, 3-(4-Fluorophenyl) derivatives have been evaluated as inhibitors of p38 MAP kinase. researchgate.net

While specific molecular docking results for this compound are not available in the provided search results, its structural similarity to other biologically active chromenes makes it a candidate for such in silico analysis. Docking simulations would involve placing the optimized geometry of the compound into the active site of a target protein to calculate its binding energy and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Prediction of Binding Interactions with Biological Macromolecules (e.g., enzymes, receptors)

Computational methods, particularly molecular docking, are powerful tools for predicting how a small molecule like this compound might bind to a biological macromolecule, such as an enzyme or a receptor. This process involves modeling the three-dimensional structures of both the ligand (the chromone) and the protein target. An algorithm then samples a vast number of possible orientations and conformations of the ligand within the protein's binding site, calculating a score for each pose to estimate the binding affinity.

In the case of this compound, a computational docking simulation against a relevant protein target would likely predict that the planar chromone core and the phenyl ring would engage in non-polar interactions with hydrophobic amino acid residues. The introduction of the fluorine atom at the 3-position of the phenyl ring is particularly significant. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially influencing its ability to interact with the protein target and modulating its pharmacokinetic profile. niscpr.res.in Research on other fluorinated ligands has shown that fluorine substitution can lead to improved binding affinity. nih.gov

Elucidation of Plausible Protein-Ligand Interactions at a Molecular Level (e.g., hydrogen bonding, halogen bonding)

Beyond simply predicting if a molecule will bind, computational studies can elucidate the specific types of non-covalent interactions that stabilize the protein-ligand complex. These interactions are crucial for determining the strength and specificity of the binding.

For this compound, several key interactions can be anticipated:

Hydrogen Bonding: The carbonyl oxygen (C=O) at the 4-position of the chromenone ring is a primary hydrogen bond acceptor. nih.gov It is highly likely to form hydrogen bonds with donor residues, such as the amide protons of the protein backbone or the side chains of amino acids like asparagine, glutamine, or serine.

Halogen Bonding and Related Interactions: The fluorine atom on the phenyl ring introduces the possibility of specific, favorable interactions. A particularly relevant interaction is the C–F···C=O contact, where the fluorine atom interacts with the electrophilic carbon of a backbone carbonyl group. nih.gov Studies have demonstrated that such orthogonal interactions with fluorine can significantly enhance binding affinity. nih.gov A molecular modeling study of a menin inhibitor featuring a 3-fluorophenyl group confirmed that the fluorine atom indeed participated in a favorable C–F···C=O interaction, leading to a twofold improvement in inhibitory activity. nih.gov

π-Interactions: The aromatic rings of the chromone skeleton and the fluorophenyl group can participate in various π-interactions, including π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) and C-H···π interactions. nih.gov Crystal structure analyses of related fluorinated chromones have confirmed the presence of such stabilizing contacts in the solid state. nih.gov

The combination of these interactions—hydrogen bonds, fluorine-specific contacts, and various π-interactions—would collectively define the binding mode and affinity of this compound for its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) represents a computational methodology aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the structural properties of a molecule, which can be quantified by molecular descriptors, determine its activity.

The development of a QSAR model involves several key steps:

Data Set Selection: A collection of structurally related compounds with experimentally determined biological activities is required.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors is calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric or electronic fields).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that links a subset of the most relevant descriptors to the observed activity.

Validation: The model's statistical significance and predictive power are rigorously assessed, often using an external test set of compounds not used in the model's creation. researchgate.net

Predictive Models for Biological Activity based on Molecular Descriptors

While a specific QSAR model for this compound is not available, studies on related chromone series illustrate the approach. For example, a 3D-QSAR study on antioxidant chromone derivatives used Molecular Field Analysis (MFA) to create a predictive model. researchgate.net The resulting model, which demonstrated good statistical reliability (r² = 0.868) and predictive ability (r²pred = 0.924), provided insights into how steric and electrostatic fields around the chromone scaffold influence antioxidant activity. researchgate.net

Similarly, a QSAR study on the fungicidal activity of 3-iodochromone derivatives identified key molecular descriptors that correlate with their efficacy. frontiersin.org Such models can guide the synthesis of new, more potent derivatives by predicting their activity before they are even created.

For a series of compounds including this compound, a QSAR model would likely incorporate descriptors such as:

Electronic Descriptors: The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic potential maps. These are influenced by the electronegative fluorine atom.

Lipophilicity Descriptors: LogP, which describes the molecule's partitioning between oil and water, is crucial for predicting absorption and distribution.

Steric/Topological Descriptors: Molecular volume, surface area, and shape indices that describe the size and geometry of the molecule.

By correlating these descriptors with a measured biological effect (e.g., enzyme inhibition), a predictive QSAR model could be developed to forecast the activity of other, as-yet-unsynthesized, fluorinated chromones.

Structure Activity Relationship Sar Studies of 2 3 Fluorophenyl 4h Chromen 4 One Analogs

Impact of Fluorine Position and Substitution on In Vitro Activity

The position and nature of halogen substituents on the 2-phenyl ring are critical determinants of biological activity. The presence of a fluorine atom, in particular, can enhance bioactivity due to its small size, high electronegativity, and ability to form strong bonds with carbon, which can improve metabolic stability. researchgate.netpsu.edu

In a series of furochromone derivatives evaluated for inhibitory activity against cholinesterases (AChE and BChE), the position of the halogen on the phenyl ring played a significant role. A derivative with a 3-fluorophenyl group (an analog of the target compound) exhibited dual inhibitory effects against both AChE and BChE. nih.gov In contrast, the corresponding 4-fluorophenyl and 4-chlorophenyl analogs showed reduced or varied activity. nih.gov Specifically, the 3-fluorophenyl derivative had an IC₅₀ of 10.4 μM against AChE and 7.7 μM against BChE. nih.gov The 4-fluorophenyl analog was less active against both enzymes, highlighting the sensitivity of the biological target to the substituent's position. nih.gov

Furthermore, studies on other heterocyclic scaffolds reinforce the importance of halogen positioning. For instance, in a series of quinazoline (B50416) derivatives, halogen substitution at the terminal phenyl ring, such as a 3-bromo substituent, led to higher inhibitory activity against Aurora A kinase compared to unsubstituted analogs. mdpi.com The addition of a fluorine atom to the quinazoline core further enhanced this inhibitory effect. mdpi.com This suggests that the electronic effects and steric profile conferred by halogen atoms at specific positions are key to molecular recognition by the target protein.

The introduction of fluorine is a common strategy in drug design to enhance pharmacokinetic properties and binding interactions. researchgate.net Screening of various fluorinated 2-aryl-chromen-4-ones has revealed promising antiviral and anticancer activities, underscoring the value of this substituent in developing new therapeutic agents. researchgate.net

Table 1: Impact of Halogen Substitution on Cholinesterase Inhibition of Furochromone Analogs nih.gov

Effects of Substituents on the Chromen-4-one Core

Modifications to the chromen-4-one nucleus itself have profound effects on the biological activity of the resulting analogs. Substituents at positions 3, 5, 6, and 7 can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

In the context of cyclooxygenase-2 (COX-2) inhibition, the nature and size of the substituent at the C-3 position of the chromen-4-one scaffold are particularly important. acs.orgtaylorandfrancis.com A study on a series of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives revealed a clear SAR trend for COX-2 inhibitory activity. The potency was found to follow the order: benzyl (B1604629) > acetyl > allyl > ethyl > methyl > H > OH. acs.orgtaylorandfrancis.com This indicates that increasing the size and lipophilicity of the substituent at the C-3 position enhances both COX-2 inhibitory potency and selectivity. acs.org For example, the 3-(benzyloxy) derivative was identified as a potent and selective COX-2 inhibitor with an IC₅₀ value of 0.07 μM. acs.orgtaylorandfrancis.com

Substitutions on the benzo part of the chromen-4-one core also play a crucial role. In studies of sirtuin 2 (SIRT2) inhibitors based on the chroman-4-one (a related saturated scaffold) skeleton, substituents at the C-6 and C-8 positions were found to be necessary for activity. The unsubstituted 2-pentylchroman-4-one lost all inhibitory activity. Generally, electron-poor chroman-4-ones were found to be more potent inhibitors than electron-rich ones, and the substituent at the C-6 position was determined to be more critical for activity than the one at C-8. A 7-fluoro substituted analog showed only weak inhibitory activity, suggesting that substitution at this position may be detrimental.

These findings demonstrate that the chromen-4-one core is not merely a passive scaffold but an active participant in the molecular interactions that govern biological activity.

Table 2: Effect of C-3 Substituents on COX-2 Inhibition acs.orgtaylorandfrancis.com

Influence of Substitutions on the Phenyl Moiety

The substituent pattern on the 2-phenyl ring is a key determinant of the biological activity and selectivity of 2-phenyl-4H-chromen-4-one derivatives. The electronic nature and position of these substituents can dictate the molecule's interaction with specific amino acid residues in the binding pocket of a target enzyme.

For selective COX-2 inhibitors, a common design strategy involves placing a suitable substituent, such as a methanesulfonyl (MeSO₂) or sulfonamide (SO₂NH₂) group, at the para-position of one of the phenyl rings. acs.org In a series of 2-phenyl-4H-chromen-4-one derivatives, the presence of a p-MeSO₂ group on the phenyl ring was crucial for potent COX-2 inhibitory activity. acs.orgtaylorandfrancis.com This group is thought to fit well into a secondary pocket of the COX-2 active site, contributing to both potency and selectivity. acs.org

The influence of other substituents on the phenyl ring has also been investigated in various contexts. In the study of furochromone derivatives as cholinesterase inhibitors, electron-donating groups (like methyl or methoxy) at the para-position of the phenyl ring generally resulted in reduced inhibitory effect compared to halogens. nih.gov However, for lipoxygenase (LOX-15) inhibition, a para-tolyl substituent led to significant activity (IC₅₀ = 9.2 μM), suggesting that the optimal substitution pattern is target-dependent. nih.gov The activity against COX-2 was also influenced by para-substituents, with the trend being: 4-methoxy > 4-fluoro > 4-chloro > 4-methyl > unsubstituted. nih.gov A shift of a lipophilic aromatic ring to the meta position on the phenyl group did not significantly influence activity in one study on GSK-3β inhibitors.

These results highlight that the electronic and steric properties of substituents on the 2-phenyl moiety must be carefully tuned to achieve the desired biological activity for a specific target.

Table 3: Influence of Phenyl Moiety Substituents on COX-2 Inhibition of Furochromone Derivatives nih.gov

Rational Design Principles for Modulating In Vitro Biological Activities

The collective SAR data from studies on 2-(3-fluorophenyl)-4H-chromen-4-one and its analogs provide key principles for the rational design of new derivatives with tailored biological activities.

A primary design principle is the strategic use of substituents to achieve target-specific interactions. For COX-2 inhibition, a key principle is the incorporation of a p-MeSO₂-phenyl moiety at the C-2 position of the chromen-4-one core. acs.orgtaylorandfrancis.com Molecular docking studies have shown that this group orients itself within a secondary pocket of the COX-2 enzyme, while the carbonyl group of the chromene ring can form hydrogen bonds with key residues like Ser530. acs.org

Another important principle is the modulation of lipophilicity. For instance, increasing the lipophilicity of substituents at the C-3 position of the chromene ring was shown to increase COX-2 inhibitory potency and selectivity. acs.org Conversely, for SIRT2 inhibition, bulky groups directly attached to the heterocyclic ring system were found to diminish the inhibitory effect, indicating a space limitation in the binding site.

The electronic properties of the substituents are also a critical design consideration. Electron-withdrawing groups on the chromen-4-one core, such as chloro or nitro groups, can improve inhibitory activity against certain targets like SIRT2. Similarly, the electron-withdrawing nature of fluorine atoms is often exploited to enhance binding interactions and metabolic stability. researchgate.netnih.gov

Finally, molecular modeling and docking studies serve as powerful tools in the rational design process. They allow for the visualization of binding modes and the prediction of how structural modifications might affect interactions with a biological target. For example, docking studies were used to confirm that the potent COX-2 inhibitor 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one fits well into the active site of the enzyme, validating the SAR findings. acs.orgtaylorandfrancis.com These computational approaches, combined with empirical SAR data, provide a robust framework for the development of novel chromen-4-one derivatives as potential therapeutic agents. researchgate.net

Mechanistic Investigations of 2 3 Fluorophenyl 4h Chromen 4 One in in Vitro and Cellular Models

Interaction with Molecular Targets

The biological activity of a compound is fundamentally determined by its interaction with specific molecular targets within a biological system. These targets can include enzymes, receptors, and nucleic acids.

Enzyme Inhibition

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Research has investigated the inhibitory potential of 2-(3-Fluorophenyl)-4H-chromen-4-one and its derivatives against several enzymes.

Cholinesterases: Derivatives of 2-phenyl-4H-chromen-4-one have been explored for their ability to inhibit cholinesterases, enzymes that are critical in the nervous system. For instance, a furan-fused derivative, 2-(3-fluorophenyl)-6-[(4-trifluoromethylphenyl)hydrazonomethyl]furo[3,2-h]chromen-5-one, demonstrated dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values of 10.4 μM and 7.7 μM, respectively. nih.gov This suggests a potential role for this structural scaffold in modulating cholinergic pathways.

Cyclooxygenase-2 (COX-2) and Lipoxygenases (LOX): Chronic inflammation is a factor in various diseases, and enzymes like COX-2 and lipoxygenases are central to the inflammatory process. nih.gov The 2-(3-fluorophenyl) derivative of furochromone was found to be a moderate inhibitor of COX-2 and both 5-lipoxygenase (LOX-5) and 15-lipoxygenase (LOX-15). nih.gov The inhibition of these enzymes is often linked to antioxidant mechanisms, such as radical scavenging or preventing the oxidation of the iron atom at the enzyme's active site. nih.gov

Monoamine Oxidase B (MAO-B): While direct inhibitory data for this compound on MAO-B is not specified, related chromenone derivatives have been identified as MAO-B inhibitors. For example, 6-(4-(Piperidin-1-yl)butoxy)-4H-chromen-4-one is a known dual-target inhibitor of both acetylcholinesterase and MAO-B. nih.govrsc.org

Sirtuins: Currently, there is no direct evidence in the provided search results detailing the interaction of this compound with sirtuins.

Table 1: Enzyme Inhibition Data for a this compound Derivative

Enzyme Derivative IC₅₀ (μM)
Acetylcholinesterase (AChE) 2-(3-fluorophenyl)-6-[(4-trifluoromethylphenyl)hydrazonomethyl]furo[3,2-h]chromen-5-one 10.4 nih.gov
Butyrylcholinesterase (BChE) 2-(3-fluorophenyl)-6-[(4-trifluoromethylphenyl)hydrazonomethyl]furo[3,2-h]chromen-5-one 7.7 nih.gov
Cyclooxygenase-2 (COX-2) 2-(3-fluorophenyl)-6-[(4-trifluoromethylphenyl)hydrazonomethyl]furo[3,2-h]chromen-5-one Moderate Inhibition nih.gov
5-Lipoxygenase (LOX-5) 2-(3-fluorophenyl)-6-[(4-trifluoromethylphenyl)hydrazonomethyl]furo[3,2-h]chromen-5-one Moderate Inhibition nih.gov
15-Lipoxygenase (LOX-15) 2-(3-fluorophenyl)-6-[(4-trifluoromethylphenyl)hydrazonomethyl]furo[3,2-h]chromen-5-one Moderate Inhibition nih.gov

Receptor Binding and Activation Studies

The ability of a compound to bind to and potentially activate or block a receptor is another crucial aspect of its mechanism of action.

Sigma Receptors: Studies on related 4H-chromen-4-one derivatives have revealed their affinity for sigma (σ) receptors, which are implicated in various neurological disorders. nih.govrsc.org For instance, certain 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones have been identified as potent and selective ligands for the σ1 receptor. nih.govrsc.orgrsc.org Specifically, 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one was found to be nearly as potent as the established σ1 receptor antagonist, S1RA. nih.govrsc.org Another derivative, 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one, exhibited a high affinity for the σ1 receptor with a Ki value of 27.2 nM. nih.govrsc.org While these findings are for derivatives, they suggest that the 4H-chromen-4-one scaffold is a promising starting point for developing sigma receptor ligands.

Modulation of Cellular Signaling Pathways

Compounds can exert their biological effects by influencing intracellular signaling cascades.

TLR4/MAPK Pathway: Research on a novel 2-phenyl-4H-chromen-4-one derivative has shown its ability to modulate the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.govresearchgate.net This compound was found to suppress inflammation induced by lipopolysaccharide (LPS) by inhibiting this pathway, leading to a decrease in the expression of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net

Mechanistic Insights from In Vitro Biochemical Assays

In vitro assays provide a controlled environment to dissect the specific biochemical actions of a compound.

The inhibitory activities against enzymes like cholinesterases, COX-2, and lipoxygenases, as detailed in section 6.1.1, are primary examples of mechanistic insights gained from such assays. nih.gov These assays allow for the determination of key parameters like IC₅₀ values, which quantify the concentration of the compound required to inhibit 50% of the enzyme's activity. Kinetic studies performed on a furochromone derivative revealed a dual inhibitory effect on cholinesterases. nih.gov

Investigation of Molecular Mechanisms Underlying Observed Biological Effects

Understanding the molecular basis of a compound's broader biological activities, such as antioxidant and antimicrobial effects, is essential.

Antioxidant Activity: The antioxidant properties of flavonoids, including the 4H-chromen-4-one scaffold, are well-documented. eco-vector.com The mechanism often involves the scavenging of free radicals. eco-vector.comfrontiersin.org For some chalcone (B49325) derivatives, which share a structural similarity with the open-chain form of flavonoids, the α,β-unsaturated propenone fragment is believed to interact with reactive oxygen species through electron transfer along the conjugation chain. eco-vector.com Quantum-chemical calculations on related structures have shown that the highest occupied molecular orbital (HOMO), which indicates electron-donating properties, is localized on the propenone fragment, supporting the potential for antiradical activity. eco-vector.com In vitro studies using the DPPH radical scavenging assay have confirmed the antioxidant capacity of various 2-phenyl-4H-chromen-4-one derivatives. nih.goveco-vector.com

Antimicrobial Activity: The 4H-chromene scaffold is a core component of many compounds with antimicrobial properties. nih.gov Molecular docking studies on certain chromene derivatives have been used to predict their binding interactions with microbial proteins, such as oxidoreductase, which is essential for bacterial and fungal survival. researchgate.net These computational studies help to elucidate the potential mechanism of action at a molecular level, suggesting that these compounds may interfere with critical metabolic pathways in microorganisms. researchgate.net

Advanced Research Applications and Future Directions for 2 3 Fluorophenyl 4h Chromen 4 One

Development as Chemical Probes for Biological Systems

The unique structure of 2-(3-Fluorophenyl)-4H-chromen-4-one, featuring a chromen-4-one backbone and a 3-fluorophenyl substituent, makes it a valuable candidate for the development of chemical probes. ontosight.ai The fluorine atom, in particular, can influence the molecule's reactivity and biological interactions, making it a point of interest for researchers. ontosight.ai While specific studies on this exact compound as a chemical probe are not extensively detailed in the provided results, the broader class of chromones is recognized for its potential in this area.

Derivatives of the closely related 3-hydroxy-2-phenyl-4H-chromen-4-one (flavonol) are known to exhibit dual fluorescence, a phenomenon valuable in creating sensitive probes for biological systems. nih.gov This property is linked to Excited State Intramolecular Proton Transfer (ESIPT). nih.gov Further investigation into the fluorescent properties of this compound could unlock its potential as a specific probe for various biological targets and processes.

Applications in Material Science Research

The potential of this compound extends into material science, particularly in the development of fluorescent materials and sensors. The inherent fluorescence of many chromone (B188151) derivatives is a key attribute. nih.gov For instance, the crystal structure of the related compound 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one reveals specific intermolecular interactions and a herringbone pattern, which are crucial for understanding its solid-state properties and potential applications in materials. nih.govresearchgate.net

The chromone scaffold itself is a building block in the synthesis of luminescent materials. researchgate.net Research into how the 3-fluorophenyl substitution influences the photophysical properties of the chromone core is a promising avenue for creating novel materials with tailored fluorescent characteristics for use in sensors, organic light-emitting diodes (OLEDs), and other advanced technologies.

Use as Scaffolds for Novel Chemical Entity Discovery in Academic Settings

The chromone ring system is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.govacs.org This means that its structure is frequently found in compounds with diverse and significant biological activities, making it an excellent starting point for the discovery of new drugs. nih.govnih.govacs.org Chromone derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.govmdpi.comscilit.com

Specifically, this compound serves as a versatile scaffold for creating new chemical entities. nih.govnih.govmdpi.com Its structure allows for modifications at various positions, enabling chemists to synthesize a library of related compounds with potentially enhanced or novel biological activities. nih.gov For example, the introduction of different substituents on the chromone or phenyl ring can significantly alter the compound's interaction with biological targets. mdpi.com

Exploration in Combinatorial Library Synthesis for Research

Combinatorial chemistry is a powerful tool for rapidly generating a large number of diverse compounds for screening. The chromone scaffold is well-suited for this approach. rug.nl By using this compound as a core structure, researchers can systematically introduce a variety of chemical groups to create a combinatorial library.

This strategy allows for the efficient exploration of the structure-activity relationship (SAR), identifying which modifications lead to the most potent and selective compounds for a particular biological target. nih.gov For instance, a focused library could be generated by varying the substituents on the phenyl ring of this compound to optimize its activity against a specific enzyme or receptor. mdpi.com

Synergistic Effects in Multi-Target-Directed Ligand Research

Many complex diseases, such as neurodegenerative disorders, involve multiple biological pathways. tandfonline.comnih.gov Multi-target-directed ligands (MTDLs) are compounds designed to interact with several targets simultaneously, potentially offering greater therapeutic efficacy and reduced side effects compared to single-target drugs. tandfonline.comnih.gov

The chromone scaffold is an attractive platform for designing MTDLs. tandfonline.com By combining the chromone core with other pharmacophores, it is possible to create hybrid molecules that can modulate multiple targets. tandfonline.com For example, chromone derivatives have been investigated for their potential to inhibit both cholinesterases and monoamine oxidase B, enzymes implicated in Alzheimer's and Parkinson's diseases, respectively. researchgate.net The this compound scaffold could be a starting point for developing such MTDLs, where the fluorophenyl group could contribute to specific interactions with one target, while the chromone core interacts with another.

Challenges and Opportunities in Chromone Research

Despite the promise of chromone-based compounds, there are challenges to overcome. One significant hurdle is ensuring that the observed in vitro activity of a compound translates to in vivo efficacy. tandfonline.com A thorough understanding of the pharmacokinetic and pharmacodynamic properties of new chromone derivatives is crucial for their successful development. tandfonline.com

Future Research Prospects and Methodological Advances in Chromone Chemistry

The future of chromone research is bright, with many exciting avenues for exploration. The development of new synthetic methods will continue to be a key driver of innovation, enabling the creation of more complex and diverse chromone derivatives. nih.gov Advances in computational chemistry and molecular modeling will also play a crucial role in the rational design of new compounds with specific biological activities.

Future research will likely focus on expanding the therapeutic applications of chromones beyond their traditional use in treating inflammatory conditions. tandfonline.com Areas such as cancer, diabetes, and neurodegenerative diseases are promising targets for new chromone-based therapies. nih.govtandfonline.comresearchgate.net The continued exploration of the unique properties of compounds like this compound will undoubtedly contribute to these advancements.

Q & A

Q. What are the established synthetic routes for 2-(3-Fluorophenyl)-4H-chromen-4-one, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves Claisen-Schmidt condensation followed by oxidative cyclization . For example:

  • Step 1 : Condensation of 2-hydroxyacetophenone with 3-fluorobenzaldehyde under basic conditions (e.g., NaOH in ethanol) to form a chalcone intermediate.
  • Step 2 : Cyclization using hydrogen peroxide (H₂O₂) in ethanol with catalytic NaOH, yielding the chromen-4-one scaffold .
    Optimization strategies include:
  • Temperature control : Maintaining 0–5°C during cyclization to minimize side reactions.
  • Solvent selection : Ethanol is preferred for solubility and reaction homogeneity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >90% purity, as validated by NMR and HRMS .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • NMR :
    • ¹H NMR : Look for diagnostic signals:
  • δ 8.41 (d, J = 2 Hz, H-5 chromenone ring)
  • δ 7.90–7.06 (m, fluorophenyl protons)
  • δ 6.39 (d, J = 6 Hz, H-3 chromenone ring) .
    • ¹³C NMR : Key signals include δ 176.4 (C-4 carbonyl) and δ 163.4 (C-2 chromenone ring) .
  • X-ray crystallography : Single-crystal diffraction (MoKα radiation) confirms bond lengths (e.g., C–F = 1.35 Å) and dihedral angles between aromatic rings (e.g., ~24° for fluorophenyl vs. chromenone planes) .

Advanced Research Questions

Q. What are the challenges in resolving crystallographic disorder or twinning in fluorophenyl-substituted chromenones, and how can they be addressed?

  • Disorder : Fluorine’s high electron density can cause anisotropic displacement parameters. Mitigation strategies:
    • Collect high-resolution data (θ > 25°) to improve redundancy.
    • Use SHELXL for refinement with restraints on thermal parameters .
  • Twinning : Common in monoclinic systems (e.g., space group P2₁/c). Solutions include:
    • HKLF5 format in SHELX to deconvolute overlapping reflections.
    • ORTEP-3 for visualizing hydrogen-bonding networks and validating molecular packing .

Q. How does the 3-fluorophenyl substituent influence photophysical properties compared to non-fluorinated analogs?

  • Fluorescence quenching : Fluorine’s electronegativity reduces π-electron density, suppressing Excited-State Intramolecular Proton Transfer (ESIPT) .
  • Quantum yield : Non-fluorinated analogs (e.g., 2-(4-hydroxyphenyl)-4H-chromen-4-one) exhibit dual fluorescence (λem = 450 nm and 550 nm), while fluorinated derivatives show single-band emission (λem = 480 nm) due to restricted ESIPT .
  • Validation : Time-resolved fluorescence spectroscopy and TD-DFT calculations (B3LYP/6-31G*) correlate substituent effects with emission profiles .

Q. What computational methods are suitable for predicting the biological activity or electronic properties of this compound?

  • Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or cytochrome P450 enzymes).
  • DFT calculations :
    • Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., C-4 carbonyl as a hydrogen-bond acceptor).
    • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) predict redox activity .
  • ADMET prediction : SwissADME or pkCSM models assess bioavailability and metabolic stability .

Methodological Considerations

Q. How can regioisomeric impurities (e.g., 2- vs. 4-fluorophenyl derivatives) be detected and quantified during synthesis?

  • HPLC-MS : Use a C18 column (ACN/water gradient) with MS detection (m/z 241 [M+H]⁺ for 3-fluorophenyl vs. m/z 241 [M+H]⁺ for 4-fluorophenyl, differentiated by retention times) .
  • ²⁹F NMR : Distinct chemical shifts (δ −110 ppm for 3-F vs. δ −115 ppm for 4-F) provide unambiguous identification .

Q. What strategies improve the solubility of this compound for in vitro assays?

  • Co-solvent systems : DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes enhance aqueous solubility.
  • Derivatization : Introduce sulfonate or phosphate groups at the 7-hydroxy position (if present) to increase hydrophilicity .

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